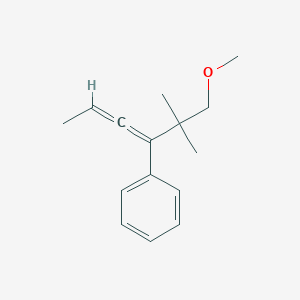![molecular formula C14H25B B14453169 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane CAS No. 74142-78-2](/img/structure/B14453169.png)
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is an organoboron compound known for its unique structure and reactivity. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework. The presence of a boron atom in the structure imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of hex-1-ene using 9-borabicyclo[3.3.1]nonane (9-BBN) as a reagent. The reaction is carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This compound is commonly used in hydroboration reactions, where it adds across the double bonds of alkenes to form organoboron intermediates.
Common Reagents and Conditions
Hydroboration: 9-BBN, THF, room temperature.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogenating agents, such as bromine or chlorine.
Major Products Formed
Alcohols: Formed through the oxidation of organoboron intermediates.
Halogenated Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of boron-containing drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane involves the interaction of the boron atom with various substrates. In hydroboration reactions, the boron atom adds across the double bond of alkenes, forming a stable organoboron intermediate. This intermediate can then undergo further transformations, such as oxidation or substitution, to yield the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with an oxygen atom instead of boron.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with different reactivity and applications.
Uniqueness
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of both a boron atom and a hex-1-en-1-yl group. This combination imparts distinct reactivity and makes it valuable in specific chemical transformations, particularly in the formation of organoboron intermediates and their subsequent reactions .
Eigenschaften
CAS-Nummer |
74142-78-2 |
|---|---|
Molekularformel |
C14H25B |
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
9-hex-1-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H25B/c1-2-3-4-5-12-15-13-8-6-9-14(15)11-7-10-13/h5,12-14H,2-4,6-11H2,1H3 |
InChI-Schlüssel |
GEYKMYXKWOQKGC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)C=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




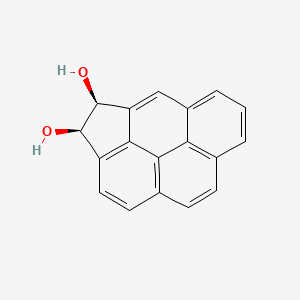
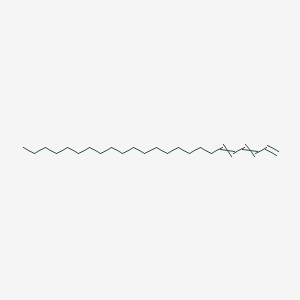
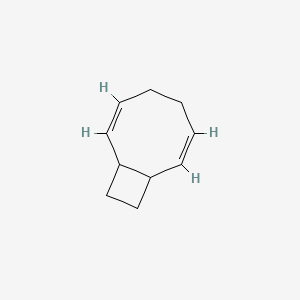
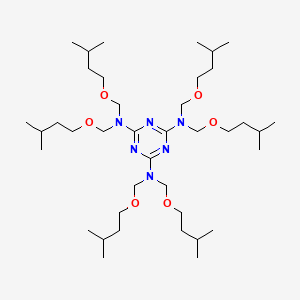

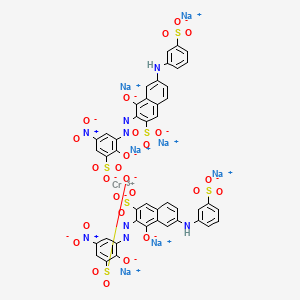

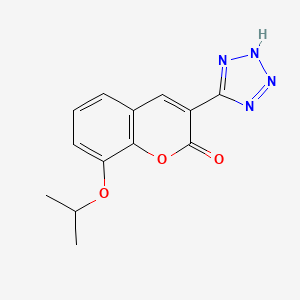
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
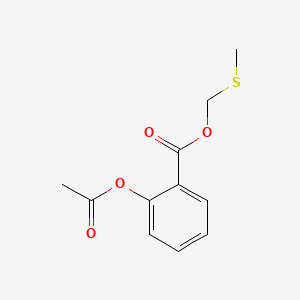
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
